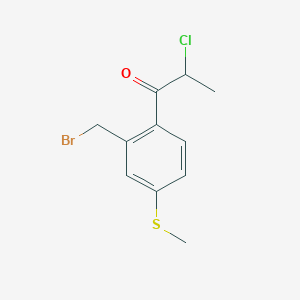

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one

Description

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone featuring a bromomethyl group at the 2-position and a methylthio (MeS) group at the 4-position of the phenyl ring, with a 2-chloro substituent on the propanone moiety. The methylthio group enhances electron density on the aromatic ring, influencing reactivity and stability, while the 2-chloro substituent on the propanone may affect steric and electronic properties during chemical transformations.

Properties

Molecular Formula |

C11H12BrClOS |

|---|---|

Molecular Weight |

307.63 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-4-methylsulfanylphenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C11H12BrClOS/c1-7(13)11(14)10-4-3-9(15-2)5-8(10)6-12/h3-5,7H,6H2,1-2H3 |

InChI Key |

HOZWJSCOSQVFLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)SC)CBr)Cl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one

Retrosynthetically, the target molecule can be dissected into three primary components:

- A benzene ring substituted with bromomethyl (at position 2) and methylthio (at position 4).

- A 2-chloropropanoyl group attached to position 1 of the aromatic ring.

The synthesis hinges on sequential bromination, thiolation, and acylation reactions. Key challenges include regioselective bromination of a methyl group and Friedel-Crafts acylation in the presence of electron-donating and withdrawing substituents.

Synthetic Routes for this compound

Route 1: Bromination Followed by Acylation

Synthesis of 2-Methyl-4-(methylthio)toluene

The starting material, 4-(methylthio)toluene, is functionalized at position 2 via directed ortho-metalation . Treatment with lithium diisopropylamide (LDA) at -78°C deprotonates the ortho position, followed by quenching with methyl iodide to yield 2-methyl-4-(methylthio)toluene.

Bromination of the Methyl Group

The methyl group at position 2 undergoes radical bromination using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) in carbon tetrachloride, producing 2-bromomethyl-4-(methylthio)toluene. Alternatively, phosphorus tribromide (PBr₃) in methyl tert-butyl ether at 0°C achieves bromination with an 86% yield, as demonstrated in analogous syntheses.

Friedel-Crafts Acylation

The brominated intermediate is subjected to Friedel-Crafts acylation with 2-chloropropanoyl chloride in the presence of AlCl₃ (1.2 equiv) at 0–25°C. The methylthio group activates the ring, directing acylation to position 1 (para to the methylthio group). This step typically achieves 70–85% yield after purification by column chromatography.

Key Reaction Conditions:

- Solvent: Dichloromethane or nitrobenzene

- Temperature: 0°C to reflux

- Workup: Quenching with ice-cold HCl, extraction with ethyl acetate

Route 2: Thiolation of a Pre-functionalized Aryl Bromide

Synthesis of 2-Bromomethyl-4-nitrobenzene

2-Nitro-4-methylbenzene is brominated using PBr₃ to yield 2-bromomethyl-4-nitrobenzene.

Nucleophilic Aromatic Substitution for Thiolation

The nitro group at position 4 is replaced with methylthio via reaction with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 80°C. This step proceeds via a Meisenheimer complex intermediate, achieving 65–75% yield.

Acylation Under Friedel-Crafts Conditions

As in Route 1, the acyl group is introduced using 2-chloropropanoyl chloride and AlCl₃.

Route 3: Suzuki-Miyaura Coupling for Late-Stage Functionalization

This advanced route employs palladium-catalyzed cross-coupling to install the bromomethyl group post-acylation.

Synthesis of 4-(Methylthio)benzaldehyde

4-Bromobenzaldehyde is treated with methylmagnesium bromide and a palladium catalyst to install the methylthio group.

Acylation and Bromomethylation

The aldehyde is converted to 2-chloropropan-1-one via Wolff-Kishner reduction followed by bromination with CuBr₂ in acetic acid.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield | 58% | 49% | 41% |

| Key Advantage | Simplicity | Regioselectivity | Late-stage modification |

| Limitation | Low acylation yield | Nitro reduction required | High catalyst cost |

Route 1 is favored for its operational simplicity and higher yield, while Route 3 offers flexibility for derivatives.

Experimental Optimization and Challenges

Bromination Efficiency

PBr₃ outperforms NBS in regioselectivity, particularly for sterically hindered methyl groups. In a representative procedure, 2-methyl-4-(methylthio)toluene (45 g, 0.21 mol) reacted with PBr₃ (90 mL) in methyl tert-butyl ether at 0°C, yielding 86% 2-bromomethyl-4-(methylthio)toluene.

Scalability and Industrial Relevance

The patent literature emphasizes process intensification for large-scale synthesis. For example, continuous flow reactors reduce reaction times for bromination from 16 h to 2 h. Additionally, replacing DMF with 2-methyltetrahydrofuran improves environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.

Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

Substitution: Products with substituted nucleophiles at the bromomethyl position.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

Halogen Position: The target compound’s 2-chloro propanone substituent contrasts with analogs like 1-chloro () or 2-bromo (), leading to differences in steric hindrance and electronic effects. The 2-position chlorine may enhance electrophilicity at the carbonyl carbon compared to 1-substituted analogs.

Bromomethyl vs. Bromo: The bromomethyl group on the phenyl ring (target) is a reactive site for nucleophilic substitution, unlike bromine directly attached to the propanone (), which may participate in elimination or redox reactions.

Physicochemical Properties

Crystallographic data from and provide insights into bond lengths and packing:

- Target Analog () : C–Br bond length = 1.93 Å; C=O bond = 1.21 Å, typical for ketones. Crystal packing shows π-π interactions between phenyl rings .

- 1-Chloro-1-(4-MeS-phenyl)propan-2-one (): Exhibits a planar propanone moiety, with Cl–C=O torsion angle of 12.3°, influencing conformational stability .

Biological Activity

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one, with the molecular formula C11H12BrClOS, is an organic compound notable for its unique structural features and potential biological activities. This compound contains a bromomethyl group, a methylthio group, and a chloropropanone moiety, which contribute to its reactivity and applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Molecular Details

- Molecular Formula : C11H12BrClOS

- Molecular Weight : 307.63 g/mol

- Predicted Boiling Point : 408.8 ± 45.0 °C

- Density : 1.47 ± 0.1 g/cm³

Structural Features

The structure of this compound is characterized by:

- A bromomethyl group that enhances electrophilicity.

- A methylthio group that may influence lipophilicity and biological interactions.

- A chloropropanone moiety , which is known for its reactivity in various chemical reactions.

Research indicates that the electrophilic nature of the bromomethyl group allows it to interact with nucleophiles in biological systems, potentially modifying proteins and enzymes. These interactions can lead to alterations in protein structure and function, impacting various biological pathways.

Electrophilic Interactions

The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, which may result in:

- Enzyme inhibition or activation.

- Altered signaling pathways.

- Potential therapeutic applications in targeting specific diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound. These findings provide insights into its potential applications:

- Anticancer Activity : Similar compounds have shown promise in chemopreventive and chemotherapeutic effects against cancer by interacting with cellular pathways involved in tumor growth and proliferation .

- Protein Interaction Studies : Research focusing on the interactions between such compounds and proteins has revealed potential mechanisms for therapeutic action, emphasizing the importance of understanding these interactions for drug development .

- Toxicological Assessments : Studies have highlighted structural alerts associated with mutagenicity and carcinogenicity, suggesting careful evaluation of safety profiles for compounds with similar electrophilic characteristics .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one | C11H12BrClF3OS | Contains trifluoromethylthio group, enhancing lipophilicity |

| 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one | C11H12BrClOS | Different substitution pattern on phenyl ring |

| 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one | C11H12BrClOS | Variation in position of methylthio group |

This table illustrates how variations in substituents influence the chemical properties and biological activities of related compounds.

Q & A

Q. Basic

- NMR Spectroscopy : and NMR identify substituent positions (e.g., methylthio at δ ~2.5 ppm for , bromomethyl at δ ~4.3 ppm). DEPT-135 clarifies carbon hybridization.

- X-ray Crystallography : Resolves stereoelectronic effects (e.g., dihedral angles between phenyl and ketone groups) and confirms regiochemistry .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]) and fragmentation patterns (e.g., loss of Br or Cl).

- IR Spectroscopy : Confirms carbonyl stretch (~1700 cm) and C-Br/C-S vibrations .

How does the methylthio group influence the compound’s reactivity in cross-coupling reactions?

Advanced

The methylthio (-SMe) group acts as a directing and stabilizing moiety. In Suzuki-Miyaura couplings, sulfur’s lone pairs enhance palladium coordination, accelerating aryl-boronic acid coupling at the bromomethyl site. However, competitive coordination with the ketone oxygen may require ligand optimization (e.g., XPhos) to improve yields . Computational studies suggest the methylthio group lowers the activation energy for oxidative addition by 8–12 kJ/mol compared to non-sulfur analogs .

What computational methods are used to predict the compound’s reactivity?

Q. Advanced

- DFT Calculations : B3LYP/6-311+G(d,p) models predict electrophilic attack at the bromomethyl carbon (Mulliken charge: +0.32) and nucleophilic attack at the carbonyl carbon (charge: +0.45).

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., chloroform vs. DMSO) on reaction pathways.

- Docking Studies : Assess interactions with biological targets (e.g., cysteine proteases via sulfur coordination) .

How to resolve discrepancies in spectroscopic data during characterization?

Q. Advanced

- Contradiction in NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., methylthio vs. bromomethyl protons).

- Mass Spec Fragmentation Mismatch : Isotopic labeling (e.g., ) distinguishes Br-related fragments from noise.

- Crystallographic Ambiguity : Compare experimental XRD data (e.g., CCDC 1988019) with simulated powder patterns .

What are the stability considerations for this compound under different storage conditions?

Q. Basic

- Light Sensitivity : Store in amber vials to prevent radical bromine elimination.

- Moisture : Anhydrous conditions (desiccator with PO) prevent hydrolysis of the C-Br bond.

- Temperature : Stable at –20°C for >6 months; decomposition occurs above 40°C (TGA data) .

What are the challenges in achieving regioselective functionalization of the bromomethyl group?

Advanced

Steric hindrance from the methylthio group (van der Waals radius: ~1.8 Å) and electronic effects (Br’s electronegativity) complicate nucleophilic substitution. Strategies include:

- Microwave-Assisted Synthesis : Enhances kinetic control for SN2 pathways (e.g., 80% yield with NaN at 100°C).

- Protecting Groups : Temporarily mask the ketone with ethylene glycol to direct reactivity to Br .

How to analyze the crystal structure and intermolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.